- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

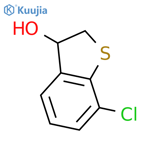

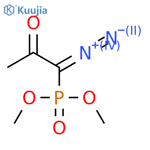

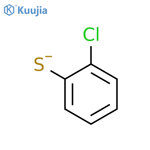

![7-Chlorobenzo[b]thiophene structure](https://ja.kuujia.com/scimg/cas/90407-14-0x500.png)

7-Chlorobenzo[b]thiophene structure

商品名:7-Chlorobenzo[b]thiophene

7-Chlorobenzo[b]thiophene 化学的及び物理的性質

名前と識別子

-

- 7-Chlorobenzo[b]thiophene

- 7-chloro-1-benzothiophene

- 7-CHLORO-BENZO[B]THIOPHENE

- Benzo[b]thiophene,7-chloro-

- Benzo[b]thiophene, 7-chloro-

- 7-chlorobenzothiophene

- GKWIITWUDNYXMG-UHFFFAOYSA-N

- FCH839645

- 5048AC

- AK116287

- AX8110506

- 7-Chlorobenzo[b]thiophene (ACI)

- 90407-14-0

- J-519213

- DB-026985

- AS-42000

- SCHEMBL594318

- CS-B1087

- AKOS006275448

- DTXSID00453774

- SY242970

- MFCD00130097

- EN300-3458695

-

- MDL: MFCD00130097

- インチ: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- InChIKey: GKWIITWUDNYXMG-UHFFFAOYSA-N

- ほほえんだ: ClC1C2=C(C=CS2)C=CC=1

計算された属性

- せいみつぶんしりょう: 167.98000

- どういたいしつりょう: 167.980049

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- PSA: 28.24000

- LogP: 3.55470

7-Chlorobenzo[b]thiophene セキュリティ情報

7-Chlorobenzo[b]thiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chlorobenzo[b]thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1087-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 5g |

$1050.0 | 2022-04-26 | |

| abcr | AB448609-250mg |

7-Chloro-benzo[b]thiophene, 95%; . |

90407-14-0 | 95% | 250mg |

€150.40 | 2025-02-14 | |

| ChemScence | CS-B1087-100mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 100mg |

$105.0 | 2022-04-26 | |

| Ambeed | A811166-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98% | 5g |

$644.0 | 2023-09-02 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$240 | 2021-08-05 | |

| eNovation Chemicals LLC | D747363-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95% | 5g |

$980 | 2024-06-07 | |

| Chemenu | CM129467-1g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM129467-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 5g |

$1625 | 2021-08-05 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$68 | 2024-07-20 | |

| Enamine | EN300-3458695-2.5g |

7-chloro-1-benzothiophene |

90407-14-0 | 95.0% | 2.5g |

$389.0 | 2025-03-18 |

7-Chlorobenzo[b]thiophene 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

リファレンス

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

リファレンス

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

はんのうじょうけん

1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

リファレンス

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

はんのうじょうけん

リファレンス

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

リファレンス

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Hydrogen sulfide

リファレンス

- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

リファレンス

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

- Adamantane-1-thiol

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- 7-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-2-fluorobenzaldehyde

- 2-Bromo-1,1-diethoxyethane

- Benzo[b]thiophen-3(2H)-one,7-chloro-

- 2-Chlorothiophenol

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene 関連文献

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

90407-14-0 (7-Chlorobenzo[b]thiophene) 関連製品

- 1706058-92-5(7-(2,5-difluorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane)

- 1330753-33-7(5,6-Difluoroquinoline-2-carbaldehyde)

- 1286721-76-3(3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethylpropanamide)

- 1805191-48-3(3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-acetic acid)

- 2138181-70-9(5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl fluoride)

- 2198052-75-2(2-(Oxetan-3-yloxy)-1,3-benzoxazole)

- 126808-96-6((5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol)

- 1785122-02-2(1-(2,3-Dimethylphenyl)cyclopropane-1-carbaldehyde)

- 1785394-05-9(1-(tert-butoxy)carbonyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid)

- 2680536-42-7(1-phenoxy-3-azabicyclo3.2.0heptane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

清らかである:99%/99%

はかる:1g/5g

価格 ($):166.0/580.0